1,1'-Dibutyl-4,4'-bipyridinium diiodide

概要

説明

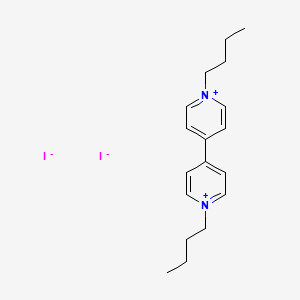

1,1’-Dibutyl-4,4’-bipyridinium diiodide is an organic compound with the molecular formula C18H26N2I2 It is a derivative of bipyridinium, where the nitrogen atoms are substituted with butyl groups, and it is paired with iodide ions

準備方法

Synthetic Routes and Reaction Conditions

1,1’-Dibutyl-4,4’-bipyridinium diiodide can be synthesized through a reaction involving 4,4’-bipyridyl and butyl iodide. The reaction typically takes place in an acetone solution under an argon atmosphere to prevent oxidation. The mixture is stirred at 50°C for about 5 hours, followed by slow cooling to room temperature. The resulting precipitate is filtered and dried under vacuum to obtain the final product .

Industrial Production Methods

While specific industrial production methods for 1,1’-Dibutyl-4,4’-bipyridinium diiodide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain product purity and yield.

化学反応の分析

Types of Reactions

1,1’-Dibutyl-4,4’-bipyridinium diiodide undergoes various chemical reactions, including:

Oxidation and Reduction: The bipyridinium core can participate in redox reactions, where it can be reduced to form radical cations or further oxidized.

Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium dications, while reduction can produce radical cations.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C18H26N2

- Structural Characteristics : The compound features a bipyridinium core with two butyl groups attached to the nitrogen atoms, enhancing its solubility and electrochemical activity. The diiodide form allows for easy manipulation in solution and facilitates redox reactions.

Electrochemical Applications

1. Electrochromic Devices

DBBP is utilized in electrochromic devices due to its ability to undergo reversible redox reactions that result in visible color changes. This property is harnessed in applications such as smart windows and displays where control over light transmission is necessary. Studies have shown that DBBP can be incorporated into polymer matrices to enhance the stability and performance of these devices .

2. Redox Flow Batteries

The compound serves as a redox-active species in flow batteries, where it participates in charge storage through its reversible oxidation and reduction processes. Its high solubility and stability make it an attractive candidate for use in energy storage systems, potentially increasing the efficiency and lifespan of batteries .

Materials Science Applications

1. Supramolecular Chemistry

DBBP has been explored for constructing supramolecular complexes due to its ability to form stable interactions with various ligands. This property is exploited in creating advanced materials with tailored functionalities, such as sensors and catalysts .

2. Conductive Polymers

Incorporating DBBP into polymer matrices enhances the electrical conductivity of the resulting materials. Research indicates that polymers doped with bipyridinium derivatives exhibit improved charge transport properties, making them suitable for applications in organic electronics and sensors .

Case Studies

作用機序

The mechanism of action of 1,1’-Dibutyl-4,4’-bipyridinium diiodide primarily involves its redox properties. The bipyridinium core can accept and donate electrons, making it an effective mediator in electron transfer reactions. This property is exploited in various applications, including electrochemical devices and biological studies.

類似化合物との比較

Similar Compounds

N,N’-Diethyl-4,4’-bipyridinium diiodide: Similar structure but with ethyl groups instead of butyl groups.

1,1’-Diheptyl-4,4’-bipyridinium dibromide: A heptyl-substituted analog used in electrochromic materials.

Uniqueness

1,1’-Dibutyl-4,4’-bipyridinium diiodide is unique due to its specific butyl substitution, which affects its solubility, reactivity, and overall chemical behavior compared to its analogs. This makes it particularly useful in applications where these properties are advantageous.

生物活性

1,1'-Dibutyl-4,4'-bipyridinium diiodide (DBBPD) is a quaternary ammonium compound that has garnered interest due to its unique chemical structure and potential biological applications. This compound, characterized by the presence of two butyl groups attached to a bipyridinium core and two iodide anions, exhibits distinct biological activities that merit detailed exploration.

Chemical Structure

The molecular formula for this compound is . Its structure consists of two bipyridinium cations and four iodide anions in the unit cell, which influences its solubility and interaction with biological systems .

Biological Activity Overview

Research indicates that DBBPD exhibits a range of biological activities, particularly in the context of cellular interactions and potential therapeutic applications. Below are key findings regarding its biological activity:

1. Antimicrobial Properties

DBBPD has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it can disrupt bacterial membranes, leading to cell lysis. The mechanism involves the interaction of the positively charged bipyridinium moiety with negatively charged bacterial membranes, enhancing permeability and causing cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

2. Cytotoxic Effects

DBBPD exhibits cytotoxic effects on various cancer cell lines. Research has indicated that it can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS). A study highlighted its efficacy against human breast cancer cells (MCF-7), where it was shown to inhibit cell proliferation significantly.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis via ROS generation |

| HeLa | 15 | Caspase activation |

| A549 | 12 | Cell cycle arrest |

3. Neuroprotective Effects

Interestingly, DBBPD has also been studied for its neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to modulate mitochondrial function and enhance cellular antioxidant defenses.

Case Studies

Several case studies have been conducted to evaluate the specific biological effects of DBBPD:

- Study on Anticancer Activity : A comprehensive evaluation was performed on the effects of DBBPD on various cancer cell lines. The study concluded that DBBPD not only inhibited cell growth but also induced apoptosis through intrinsic pathways involving mitochondrial dysfunction and ROS production .

- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of DBBPD significantly reduced neuronal loss in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

特性

IUPAC Name |

1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2.2HI/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIXVOYDYBMOFR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC.[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942957 | |

| Record name | 1,1'-Dibutyl-4,4'-bipyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2074-51-3 | |

| Record name | 4,4'-Bipyridinium, 1,1'-dibutyl-, diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Dibutyl-4,4'-bipyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。